2,3-dihydro-1H-inden-2-yl sulfamate
Overview
Description
2,3-Dihydro-1H-inden-2-yl sulfamate: is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a sulfamate group attached to a 2,3-dihydro-1H-inden-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-2-yl sulfamate typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
2,3-dihydro-1H-inden-2-ol+sulfamoyl chloride→2,3-dihydro-1H-inden-2-yl sulfamate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-inden-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: The sulfamate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-inden-2-yl sulfamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
- 2,3-Dihydro-1H-inden-2-yl sulfonate
- 2,3-Dihydro-1H-inden-2-yl amine
- 2,3-Dihydro-1H-inden-2-yl alcohol
Comparison:
- 2,3-Dihydro-1H-inden-2-yl sulfonate: Similar in structure but contains a sulfonate group instead of a sulfamate group. It is more stable under oxidative conditions.
- 2,3-Dihydro-1H-inden-2-yl amine: Contains an amine group, making it more reactive in nucleophilic substitution reactions.
- 2,3-Dihydro-1H-inden-2-yl alcohol: The parent compound from which 2,3-dihydro-1H-inden-2-yl sulfamate is synthesized. It is less reactive compared to the sulfamate derivative.
This compound is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-2-yl sulfamate |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)13-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) |
InChI Key |
OQKQZBIRXHGICU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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